molecular formula C9H6F4O2 B13610225 1-(3,5-Difluoro-2-methoxy-phenyl)-2,2-difluoro-ethanone

1-(3,5-Difluoro-2-methoxy-phenyl)-2,2-difluoro-ethanone

Cat. No.: B13610225
M. Wt: 222.14 g/mol
InChI Key: PUVKWPNCDMSESX-UHFFFAOYSA-N
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Description

1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is a chemical compound with the molecular formula C9H8F2O2 It is characterized by the presence of two fluorine atoms on the ethanone moiety and two additional fluorine atoms on the phenyl ring, along with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3,5-difluoro-2-methoxybenzyl alcohol with a suitable fluorinating agent. One common method involves the use of pyridinium chlorochromate or manganese dioxide as oxidizing agents in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is not fully understood. it is believed to exert its effects by interacting with cellular proteins and enzymes. This interaction can disrupt cellular metabolism, leading to various biological effects such as inhibition of bacterial and fungal growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone
  • 1-(3,5-difluoro-2-methoxyphenyl)-2-phenylethanone
  • 1-(3,5-difluoro-2-methoxyphenyl)ethanone

Uniqueness

1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of two fluorine atoms on both the ethanone and phenyl moieties, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H6F4O2/c1-15-8-5(7(14)9(12)13)2-4(10)3-6(8)11/h2-3,9H,1H3

InChI Key

PUVKWPNCDMSESX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)F)C(=O)C(F)F

Origin of Product

United States

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